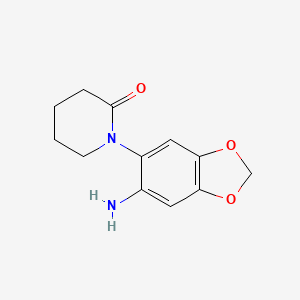

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Description

Properties

IUPAC Name |

1-(6-amino-1,3-benzodioxol-5-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-8-5-10-11(17-7-16-10)6-9(8)14-4-2-1-3-12(14)15/h5-6H,1-4,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKSHMLZIBTDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC3=C(C=C2N)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235271 | |

| Record name | 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366386-67-5 | |

| Record name | 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366386-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural combination of a piperidine ring and a benzodioxole moiety, which may contribute to its diverse biological effects.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit promising anticancer activities. For instance, studies have shown that benzodioxole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and DNA repair processes .

Enzyme Inhibition

This compound has been assessed for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. Compounds with piperidine structures have demonstrated significant inhibitory activity against MAO-A and MAO-B, suggesting potential applications in treating neurodegenerative disorders .

| Enzyme | IC50 (μM) |

|---|---|

| MAO-A | 49.3 |

| MAO-B | 91.3 |

Study on Hsp90 Inhibition

In a study focusing on heat shock protein 90 (Hsp90) inhibitors, derivatives containing piperidine moieties were optimized for enhanced biological activity. The lead compound exhibited significant antitumor effects across multiple human cancer xenograft models, demonstrating the therapeutic potential of this structural framework in cancer treatment .

Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of related piperidine derivatives against toxins such as Bacillus cereus Certhrax toxin. The compounds showed protective effects on mouse macrophages, indicating their potential as therapeutic agents against neurotoxic insults .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit critical enzymes involved in cellular processes such as DNA replication and repair. This inhibition leads to disrupted cellular functions and can result in apoptosis, particularly in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound’s structural analogues differ in core backbones, substituents, and functional groups, leading to variations in physical, chemical, and biological properties. Below is a detailed comparison:

Core Structure Variations

Piperidin-2-one vs. Acyclic Ketones

- This may improve crystallinity and stability in solid-state applications .

- Acyclic Analogues: 1-(6-Amino-1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanone (28): The trifluoroethanone group introduces strong electron-withdrawing effects, increasing electrophilicity and altering reactivity in nucleophilic additions . Chalcone Derivatives (e.g., 1-(6-Amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones): The α,β-unsaturated ketone (enone) system enables extended conjugation, influencing UV-Vis absorption and π-π stacking in crystal lattices .

Cathinone Derivatives

- Pentylon (bk-MBDP): Features a pentan-1-one backbone with a methylamino group.

- Ethylone (bk-EBDB): A propan-1-one derivative with an ethylamino group. Its shorter chain and bulkier substituent modulate receptor binding kinetics, common in entactogens .

Substituent Effects on Supramolecular Aggregation

Comparative crystallographic studies highlight substituent-driven differences:

- Trimethoxyphenyl Substituent: In 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the electron-rich methoxy groups facilitate C–H···O hydrogen bonds and π-π stacking, forming ladder-like supramolecular architectures .

- Dimethylaminophenyl Substituent: The dimethylamino group in 1-(6-Amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one induces N–H···N hydrogen bonds, resulting in zigzag polymeric chains .

- Target Compound : The piperidin-2-one’s amide group likely forms N–H···O=C interactions, creating distinct hydrogen-bonded networks compared to chalcone derivatives .

Pharmacological Implications

- Ethylone and Pentylon: These cathinones act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), attributed to their benzodioxol and aminoalkylketone motifs .

- Piperine : A natural piperidine derivative with a benzodioxol group (but different substitution) exhibits bioenhancement properties, hinting at possible synergistic effects in the target compound .

Comparative Data Table

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one generally follows these key stages:

- Formation of the benzodioxole ring system : Starting from catechol derivatives, methylenation forms the 1,3-benzodioxole core.

- Introduction of the amino group at the 6-position : This can be achieved via selective nitration followed by reduction or direct amination methods.

- Attachment of the piperidin-2-one moiety at the 5-position of benzodioxole : Typically through nucleophilic substitution or coupling reactions involving halogenated intermediates or activated ketone derivatives.

Preparation of the Benzodioxole Core and Amino Functionalization

A common approach involves starting with commercially available 1,3-benzodioxole derivatives. The amino substituent at the 6-position is introduced by:

- Nitration of the benzodioxole ring at the 6-position under controlled conditions to avoid over-substitution.

- Reduction of the nitro group to an amino group using catalytic hydrogenation or chemical reductants such as iron in acidic media or tin chloride.

This sequence ensures regioselective amino functionalization critical for subsequent coupling steps.

Synthesis of the Piperidin-2-one Fragment and Coupling

The piperidin-2-one (2-piperidone) fragment is introduced through:

- Preparation of halogenated benzodioxole ketone intermediates , such as 1-(benzo[d]dioxol-5-yl)-2-bromopropan-1-one, which serve as electrophilic partners for nucleophilic substitution by piperidin-2-one or its derivatives.

- Nucleophilic substitution or condensation reactions between the amino-functionalized benzodioxole intermediate and the piperidin-2-one moiety under basic or acidic catalysis.

Microwave-assisted synthesis has been reported to enhance reaction rates and yields in related heterocyclic compounds, suggesting potential applicability here for efficient coupling.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration of benzodioxole | HNO3 / H2SO4 (dilute) | 0–5 °C | 1–2 hours | 70–85 | Regioselective nitration at 6-position |

| Reduction of nitro to amino | Fe / HCl or SnCl2 / HCl | RT–50 °C | 2–4 hours | 80–95 | High selectivity, mild conditions |

| Bromination of benzodioxole ketone | NBS (N-bromosuccinimide) in acetonitrile | RT | 3–5 hours | 75–90 | Formation of 2-bromo ketone intermediate |

| Coupling with piperidin-2-one | Piperidin-2-one, base (e.g., K2CO3), solvent (EtOH) | 80–100 °C | 12–24 hours | 60–80 | Nucleophilic substitution or condensation |

These conditions are adapted from analogous syntheses of benzodioxole derivatives and piperidinone-containing compounds.

Advanced Techniques: Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to significantly improve the efficiency of Knoevenagel condensation and related reactions involving heterocycles similar to piperidin-2-one derivatives. For example, in the synthesis of 2-amino-5-arylidene-1,3-thiazolidin-4-ones, microwave protocols yielded products in 72–96% yields within 20–60 minutes, outperforming classical heating methods. Such techniques could be adapted for the preparation of this compound to reduce reaction times and improve yields.

Analytical Verification

The purity and identity of the synthesized compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy : ^1H and ^13C NMR to verify the aromatic protons of benzodioxole and the piperidinone ring signals.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and formula.

- Elemental Analysis and X-ray Crystallography : For definitive structural confirmation when crystalline samples are obtained.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Benzodioxole ring formation | Methylenation of catechol | Formaldehyde, acid catalyst | Established, high-yielding | Requires control of conditions |

| Amino group introduction | Nitration + reduction | HNO3/H2SO4; Fe/HCl | Regioselective, reliable | Handling of strong acids |

| Halogenated ketone intermediate | Bromination of benzodioxole ketone | NBS in acetonitrile | Facilitates coupling reactions | Sensitive to moisture |

| Coupling with piperidin-2-one | Nucleophilic substitution | Piperidin-2-one, base | Straightforward, scalable | Moderate reaction times |

| Microwave-assisted synthesis | Microwave irradiation | Amino reagent, piperidine | Faster, higher yields | Requires specialized equipment |

Q & A

Q. How to design stability studies under varying pH and temperature?

- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS at 0, 7, 14, and 30 days. Identify major degradation products (e.g., hydrolysis of the piperidinone ring) and propose degradation pathways using high-resolution MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.